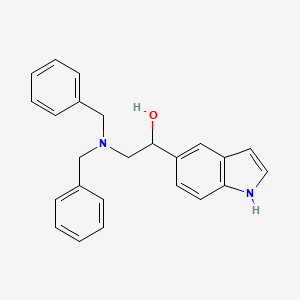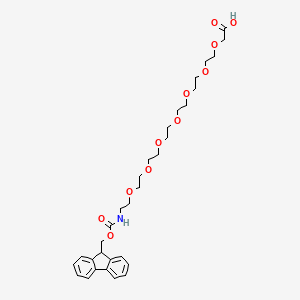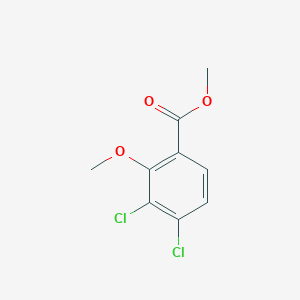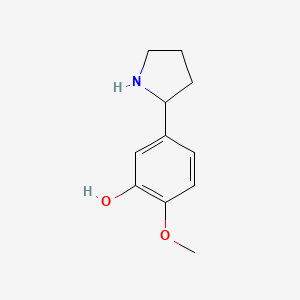![molecular formula C8H17NS B12097595 2-[(Ethylsulfanyl)methyl]piperidine](/img/structure/B12097595.png)
2-[(Ethylsulfanyl)methyl]piperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(Ethylsulfanyl)methyl]piperidine: is a chemical compound with the following properties:
CAS Number: 1250043-71-0
Molecular Formula: CHNS
Molecular Weight: 159.29 g/mol
Vorbereitungsmethoden
Synthetic Routes: The synthesis of 2-[(Ethylsulfanyl)methyl]piperidine involves the introduction of an ethylthiomethyl group onto a piperidine ring. While specific synthetic routes may vary, one common method is the reaction of piperidine with ethyl mercaptan (HSCH2CH3) under appropriate conditions.
Industrial Production: Industrial-scale production methods for this compound are not widely documented. research laboratories often prepare it through custom synthesis.
Analyse Chemischer Reaktionen
Reactivity: 2-[(Ethylsulfanyl)methyl]piperidine can undergo various chemical reactions:
Oxidation: It can be oxidized to form corresponding sulfoxide or sulfone derivatives.
Reduction: Reduction of the sulfur atom can yield the corresponding thiomethylpiperidine.
Substitution: The ethylthiomethyl group can be substituted with other functional groups.
Oxidation: Oxidizing agents such as hydrogen peroxide (HO) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like sodium borohydride (NaBH) or lithium aluminum hydride (LiAlH).
Substitution: Various alkylating agents or nucleophiles.
Major Products: The major products depend on the specific reaction conditions. Oxidation leads to sulfoxide or sulfone derivatives, while reduction results in thiomethylpiperidine.
Wissenschaftliche Forschungsanwendungen
2-[(Ethylsulfanyl)methyl]piperidine finds applications in:
Chemistry: As a building block for more complex molecules.
Biology: It may serve as a probe in biological studies.
Medicine: Potential use in drug development due to its structural features.
Industry: Limited applications, but it could be explored further.
Wirkmechanismus
The exact mechanism of action for this compound is not well-documented. Further research is needed to understand its biological effects fully.
Vergleich Mit ähnlichen Verbindungen
While 2-[(Ethylsulfanyl)methyl]piperidine is relatively unique due to its ethylthiomethyl group, similar compounds include piperidine derivatives with various substituents.
Eigenschaften
Molekularformel |
C8H17NS |
|---|---|
Molekulargewicht |
159.29 g/mol |
IUPAC-Name |
2-(ethylsulfanylmethyl)piperidine |
InChI |
InChI=1S/C8H17NS/c1-2-10-7-8-5-3-4-6-9-8/h8-9H,2-7H2,1H3 |
InChI-Schlüssel |
HPUFDZUYROBFLB-UHFFFAOYSA-N |
Kanonische SMILES |
CCSCC1CCCCN1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![1-([4-((2S)Pyrrolidin-2-YL)phenyl]sulfonyl)-4-chlorobenzene](/img/structure/B12097532.png)


![7-Methyl-1H-pyrrolo[3,2-c]pyridine-2-carbaldehyde](/img/structure/B12097555.png)
![4-Chloro-7-(3,5-di-O-benzoyl-2-deoxy-2-fluoro-beta-D-arabinofuranosyl)-7H-pyrrolo[2.3-d]pyriMidine](/img/structure/B12097562.png)
![3-(1H-imidazol-5-yl)-2-[2-(phenylmethoxycarbonylamino)propanoylamino]propanoic acid](/img/structure/B12097565.png)



![2,4-Dichloro-7,8-dihydropyrimido[5,4-f][1,4]oxazepin-5(6H)-one](/img/structure/B12097593.png)
